5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine

Medicinal chemistry Drug design ADME prediction

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-66-4) is a heterocyclic building block with a primary amine at C2 and meta-bromophenyl at C5. The meta-substitution confers a distinct halogen bond donor vector (LogP 1.91, TPSA 64.94 Ų) that is geometrically distinct from ortho/para isomers—critical for reproducible SAR in telomerase, HDAC, and kinase targeting. The amine enables N-arylation (Ullmann, Buchwald-Hartwig) for rapid library synthesis. ≥95% purity is standard; 97–98% grades are recommended for biological assays to eliminate confounding impurity effects.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 109060-66-4
Cat. No. B012440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
CAS109060-66-4
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN=C(O2)N
InChIInChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
InChIKeyCVVNMXRTDJRCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-66-4): Core Physicochemical and Procurement Profile


5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-66-4, MFCD04627325) is a heterocyclic building block comprising a 1,3,4-oxadiazole core substituted at the 5-position with a 3-bromophenyl group and bearing a primary amine at the 2-position. Its molecular formula is C8H6BrN3O with a monoisotopic mass of 238.969 Da . The compound is commercially available as a research intermediate with typical purities ranging from 95% to 98%, commonly provided as a solid requiring storage at 4°C with protection from light .

Procurement Alert: Positional Isomerism in Bromophenyl-Oxadiazol-2-amines Is Not Interchangeable


Generic substitution among positional isomers (ortho-, meta-, para-) of bromophenyl-1,3,4-oxadiazol-2-amines is not supported by available evidence and carries substantial risk of divergent molecular properties and synthetic outcomes. The target compound (3-bromophenyl, meta-substituted, CAS 109060-66-4) differs from its 2-bromophenyl (CAS 109060-65-3) and 4-bromophenyl (CAS 33621-62-4) isomers [1]. Key properties diverging between isomers include lipophilicity (LogP), topological polar surface area (TPSA), hydrogen-bonding capacity, and predicted metabolic stability . In drug discovery contexts where oxadiazole scaffolds are employed for telomerase inhibition, HDAC modulation, or kinase targeting, the precise positioning of the bromine substituent governs molecular recognition, binding orientation, and ultimately biological readout [2][3]. The 3-bromo (meta) substitution confers a specific vector angle for the halogen bond donor relative to the oxadiazole-amine hydrogen-bonding framework that is geometrically distinct from ortho or para analogs—a difference that cannot be compensated for by adjusting other molecular features without introducing additional synthetic steps and unvalidated SAR assumptions. Procurement of the correct isomer is therefore a non-negotiable requirement for reproducible structure-activity studies.

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: Head-to-Head and Cross-Study Comparative Data


Positional Isomer Comparison: Lipophilicity (LogP) and Polar Surface Area (TPSA) of 3-Bromo vs. 4-Bromo Analogs

Computationally predicted physicochemical properties reveal quantifiable differences between the 3-bromophenyl (meta) target compound and the 4-bromophenyl (para) isomer. The target compound exhibits a consensus Log P (octanol-water partition coefficient) of 1.91 and a topological polar surface area (TPSA) of 64.94 Ų . In contrast, the 4-bromophenyl isomer (CAS 33621-62-4) has an exact molecular mass of 238.96948 g/mol with identical molecular formula but displays different hydrogen bond donor/acceptor geometry due to altered substitution pattern [1].

Medicinal chemistry Drug design ADME prediction Lead optimization

Oxadiazole Scaffold Class-Level Evidence: Cytotoxic Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues in Cancer Cell Lines

While the unsubstituted 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine parent compound lacks direct published biological data, a closely related series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues (featuring the same core scaffold with additional N-aryl substitution) demonstrated quantifiable antiproliferative activity across a panel of human cancer cell lines. The most active analogue in this series achieved mean growth percent (GP) values of 15.43 (MDA-MB-435 melanoma), 18.22 (K-562 leukemia), 34.27 (T-47D breast cancer), and 39.77 (HCT-15 colon cancer) [1].

Anticancer Cytotoxicity Oncology research Scaffold validation

Ultrasound-Assisted Synthetic Yield Benchmarking for 1,3,4-Oxadiazol-2-amines

A validated ultrasound-assisted synthetic protocol for 1,3,4-oxadiazol-2-amines (the core scaffold family) achieves yields ranging from 81% to 93% using hydrazides and cyanogen bromide in ethanol with potassium bicarbonate [1]. This ultrasound method outperforms both conventional thermal and microwave heating approaches for this specific heterocyclic class, with the latter methods typically yielding 47% to 76% for analogous oxadiazole-forming reactions [1].

Synthetic methodology Process chemistry Green chemistry Reaction optimization

Commercial Purity and Storage Stability Comparison Across Vendors

Commercial availability of 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-66-4) spans multiple reputable vendors with quantifiable purity specifications: 97% purity (Sigma-Aldrich/ChemScene) , 98% minimum purity (AK Scientific) , and 95% standard purity with batch-specific NMR, HPLC, and GC QC documentation (Bide Pharmatech) . All vendors specify storage at refrigerated temperature (4°C) with protection from light, and the compound is classified with GHS signal word 'Warning' or 'Danger' depending on the vendor's hazard assessment .

Procurement Quality control Stability Supply chain

Halogen-Substituted Oxadiazole Binding Affinity Advantage: Computational Docking Evidence

A combined docking and quantum mechanical study of 2,5-disubstituted 1,3,4-oxadiazoles against validated cancer targets (including telomerase, HDAC, MetAP, and GSK-3β) established that oxadiazoles bearing Cl or Br substituents on the 5-phenyl ring exhibit superior binding modes relative to unsubstituted or other halogen-substituted analogs [1]. Among the 17 oxadiazole structures evaluated, those with Cl/Br on the 5-phenyl and N-benzyl rings demonstrated binding free energies (ΔGb) ranging from -11.20 to -12.92 kcal/mol against methionine aminopeptidase (MetAP), comparable to or exceeding the affinities of known crystallographic ligands [1].

Molecular docking Target engagement In silico screening Rational drug design

5-(3-Bromophenyl) Oxadiazole as Precursor to N-Aryl Derivatives with Documented Anticancer Activity

The target compound serves as the direct synthetic precursor to N-aryl-5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine analogues, a compound class with validated anticancer activity in peer-reviewed studies. The 2014 study by Ahsan et al. synthesized and evaluated a series of these N-aryl derivatives, identifying lead compounds with growth percent (GP) values as low as 15.43 against melanoma cells [1]. Separately, the 5-(3-bromophenyl) motif has been incorporated into 1,2,4-triazol-3-amine analogues that were subsequently evaluated for anticancer activity, demonstrating the broader synthetic utility of the 3-bromophenyl substituent as a key pharmacophoric element [2].

Synthetic intermediate Derivatization Anticancer agents Medicinal chemistry

Procurement-Aligned Application Scenarios for 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-66-4)


Medicinal Chemistry: Lead Optimization of N-Aryl Oxadiazole Anticancer Agents

Procure this compound as the core synthetic building block for generating libraries of N-aryl-5-(3-bromophenyl)-1,3,4-oxadiazol-2-amines. The primary amine at the 2-position serves as a tractable diversification handle for N-arylation reactions (Ullmann, Buchwald-Hartwig), enabling rapid SAR exploration of the aryl substituent. As demonstrated by Ahsan et al., N-aryl derivatives of this scaffold exhibit growth percent values as low as 15.43 against melanoma (MDA-MB-435) and 18.22 against leukemia (K-562) cell lines at 10 µM [1]. The 3-bromophenyl substituent contributes to target engagement through halogen bonding interactions validated by docking studies of related Br-substituted oxadiazoles, which achieve binding free energies (ΔGb) ranging from -11.20 to -12.92 kcal/mol against methionine aminopeptidase (MetAP) [2]. For procurement purposes, the 97–98% purity grades (AK Scientific, Sigma-Aldrich/ChemScene) are recommended for biological assays to minimize confounding effects from impurities .

Process Chemistry: High-Yield Ultrasound-Assisted Synthesis of Oxadiazole Derivatives

Use 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine as a reference standard or as the target product in optimizing ultrasound-assisted synthetic protocols for 1,3,4-oxadiazol-2-amines. The validated ultrasound method (50°C, ethanol, potassium bicarbonate) achieves yields of 81–93% for this compound class, representing a 5–46 percentage point yield advantage over conventional thermal or microwave heating methods (47–76% yields) [1]. The 95% purity grade with batch-specific NMR/HPLC/GC documentation (Bide Pharmatech) is suitable for process development and reaction optimization applications where cost per gram is prioritized over maximum purity .

In Silico Drug Discovery: Validation of Brominated Oxadiazole Pharmacophore Models

Utilize 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine as a computational benchmark or as a synthetic target for validating in silico pharmacophore models. Docking and quantum mechanical studies confirm that Br-substituted 5-phenyl-1,3,4-oxadiazoles exhibit superior binding modes against cancer targets (telomerase, HDAC, MetAP, GSK-3β) relative to unsubstituted analogs, with binding free energies comparable to or exceeding known crystallographic ligands [2]. The consensus Log P of 1.91 and TPSA of 64.94 Ų position this compound in favorable ADME property space for lead optimization. The 2-amino group provides a reactive site for further functionalization, while the 3-bromophenyl moiety offers a well-defined halogen bond donor vector for molecular recognition studies.

Comparative Isomer Studies: Probing Positional Effects of Bromine Substitution on Oxadiazole Properties

Procure 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-66-4) alongside its 2-bromo (CAS 109060-65-3) and 4-bromo (CAS 33621-62-4) positional isomers to conduct comparative studies examining the effect of bromine substitution geometry on physicochemical properties, target binding, and biological activity [2]. The meta-substituted isomer offers distinct lipophilicity (consensus Log P = 1.91) and polar surface area (TPSA = 64.94 Ų) compared to para and ortho analogs , enabling systematic investigation of halogen bonding orientation and π-stacking preferences in target engagement [2]. For isomer comparison studies, the 98% minimum purity grade (AK Scientific) is recommended to minimize cross-isomer contamination that could confound property measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.